4-Methyl-2-pyrazolin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFIIHULJCWMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314730 | |
| Record name | 4-Methyl-5-pyrazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13315-23-6 | |
| Record name | 4-Methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13315-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Methyl-2-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013315236 | |
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| Record name | 13315-23-6 | |
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| Record name | 4-Methyl-5-pyrazolone | |
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| Record name | 4-methyl-2-pyrazolin-5-one | |
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Ii. Synthetic Methodologies and Reaction Pathways
Fundamental Synthesis Routes of 4-Methyl-2-pyrazolin-5-one
The core structure of this compound is typically assembled through classical condensation reactions that form the heterocyclic ring.
Condensation Reactions with Hydrazine (B178648) Derivatives and β-Ketoesters
The most prominent and widely utilized method for synthesizing the pyrazolin-5-one ring is the Knorr pyrazole (B372694) synthesis. chemhelpasap.comresearchgate.netresearchgate.net This reaction involves the condensation of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate (B1235776). chemhelpasap.comyoutube.com The process begins with the reaction of the hydrazine with the ketone functional group of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and the elimination of an alcohol molecule to yield the pyrazolone (B3327878) ring. chemhelpasap.com The reaction is often catalyzed by an acid, such as glacial acetic acid. chemhelpasap.com
| Reactant A | Reactant B | Product | Typical Conditions |
| Hydrazine or its derivatives (e.g., Phenylhydrazine) | β-Ketoesters (e.g., Ethyl acetoacetate) | Pyrazolone ring system | Acid catalysis (e.g., Acetic Acid), Heating |
It is important to note that the direct product of the reaction between hydrazine and ethyl acetoacetate is 3-methyl-1H-pyrazol-5(4H)-one. To obtain this compound, a subsequent methylation step at the C4 position is required.
Cyclocondensation Approaches
Cyclocondensation reactions provide a direct route to pyrazoline and pyrazole derivatives by forming the heterocyclic ring from acyclic precursors in a concerted or stepwise manner. nih.govresearchgate.net One common approach is the reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. nih.govresearchgate.net The reaction is believed to proceed via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. ijcps.com
Furthermore, the reaction of cross-conjugated enynones with hydrazines can also lead to the regioselective synthesis of pyrazole and pyrazoline derivatives. nih.gov The specific outcome of the reaction can be controlled by the nature of the substituents on the enynone substrate. nih.gov These methods are valued for their high yields and the simplicity of product purification. nih.gov
Advanced Synthetic Strategies for this compound Derivatives
To access a diverse range of functionalized pyrazolinones, more advanced synthetic strategies are employed which modify the core pyrazolinone structure.
Michael Addition Reactions for Derivative Synthesis
The C4 position of the pyrazolin-5-one ring contains an active methylene (B1212753) group, making it a potent nucleophile for Michael addition reactions. nih.govrwth-aachen.de This reactivity allows for the introduction of a wide variety of substituents at this position. The pyrazolinone can be reacted with various Michael acceptors, such as α,β-unsaturated ketones, nitroalkenes, and 2-enoylpyridines, under mild, often organocatalytic, conditions. nih.govrsc.orgbenthamdirect.com This strategy is a powerful tool for C-C bond formation and has been extensively used to synthesize chiral pyrazolone derivatives with high yields and enantioselectivities. nih.govrsc.org
| Pyrazolinone | Michael Acceptor | Product |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | β-Nitrostyrenes | C4-substituted chiral pyrazol-3-ol derivatives buchler-gmbh.com |
| Pyrazolin-5-ones | 2-Enoylpyridines | Optically active heterocyclic derivatives rsc.org |
| 4-Unsubstituted pyrazolin-5-ones | α,β-Unsaturated ketones | Michael adducts with good to excellent yields nih.gov |
Diazotization Procedures for Substituted Derivatives
Azo dyes containing a pyrazolone moiety can be synthesized through diazotization and subsequent azo coupling reactions. rsc.orgunb.cawikipedia.org This process typically involves the diazotization of an aromatic amine using sodium nitrite (B80452) and a strong acid to form a diazonium salt. semanticscholar.orgmdpi.com This electrophilic diazonium salt is then reacted with the electron-rich 4-position of the pyrazolin-5-one ring in an electrophilic aromatic substitution-type reaction. researchgate.net This coupling reaction results in the formation of an azo compound, where the pyrazolone ring is linked to another aromatic system via a -N=N- bridge. semanticscholar.orgmdpi.com These azo-substituted pyrazolinones are often intensely colored compounds. wikipedia.org
Microwave-Assisted Synthesis Enhancements
The application of microwave irradiation has been shown to significantly enhance the synthesis of this compound and its derivatives. researchgate.netnih.govsigmaaldrich.cn Compared to conventional heating methods, microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions. researchgate.netnih.govekb.eg This efficiency is attributed to the direct and rapid heating of the reaction mixture by the microwaves. mdpi.com MAOS has been successfully applied to various reactions in pyrazolinone synthesis, including the initial cyclocondensation and subsequent derivatization steps. ekb.egmdpi.comdergipark.org.tr For example, one-pot syntheses of 4-arylidenepyrazolone derivatives have been efficiently carried out under solvent-free, microwave-assisted conditions. mdpi.com
Comparison of Synthesis Methods
| Method | Reaction Time | Yield | Environmental Impact |
|---|---|---|---|
| Conventional Heating | Hours to Days researchgate.netnih.gov | Often lower nih.govnih.gov | Higher energy consumption, potential for more by-products nih.gov |
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is valued for its operational simplicity, reduced waste, and high atom economy. edu.krd Several MCRs have been developed for the synthesis of pyrazolone derivatives.
A common strategy involves the Knorr condensation of β-ketoesters with substituted hydrazines, often combined with a subsequent reaction with an aldehyde in a single pot. For instance, 4-arylidenepyrazolone derivatives can be prepared through a solvent-free, microwave-assisted one-pot reaction involving a β-ketoester, a hydrazine, and a substituted aldehyde. mdpi.com This method offers advantages in terms of speed, efficiency, and environmental friendliness. mdpi.com
Table 1: Examples of One-Pot Multicomponent Reactions for Pyrazolone Derivatives
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Three-component | β-ketoester, Hydrazine, Aldehyde | Microwave, Solvent-free | 4-Arylidenepyrazolones | mdpi.com |
| Four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Four-component | Pyrazolone, Aldehyde, Dimedone | Et2NH, Water, Ambient temp. | Pyrazole-dimedone derivatives | nih.gov |
| Three-component | 4(4'-chlorobenzyloxy) acetophenone, Thiosemicarbazide (B42300), Substituted benzaldehydes | Ethanol (B145695), Reflux | Pyrazoline-1-carbothioamides | edu.krd |
Synthesis of Thiosemicarbazone Derivatives via Condensation
Thiosemicarbazone derivatives of pyrazolin-5-ones are frequently synthesized through a straightforward condensation reaction. This typically involves reacting a pyrazolin-5-one bearing a ketone or aldehyde functional group with thiosemicarbazide or a substituted thiosemicarbazide. researchgate.netnih.gov
A novel synthesis of 4-acylthiosemicarbazone-3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-one was achieved by the condensation of 4-acyl-3-methyl-1-(4-methylphenyl)-2-pyrazolin-5-one with thiosemicarbazide. researchgate.net The general procedure for forming thiosemicarbazones involves mixing the appropriate aldehyde or ketone with thiosemicarbazide in an alcoholic solvent, sometimes with a catalytic amount of acid. mdpi.com The reaction mixture is often heated under reflux to drive the condensation to completion. nih.govmdpi.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.gov
Table 2: Synthesis of Pyrazolin-5-one Thiosemicarbazone Derivatives
| Pyrazolone Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Acyl-3-methyl-1-(4'-methylphenyl)-2-pyrazolin-5-one | Thiosemicarbazide | Condensation | 4-Acylthiosemicarbazone-3-methyl-1-(4'-methylphenyl)-2-pyrazolin-5-one | researchgate.net |
| Appropriate benzaldehyde (B42025) derivatives | Thiosemicarbazide | Ethanol, K2CO3, Reflux | Thiosemicarbazone derivatives | nih.gov |
| 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | N-(4-methoxybenzyl) thiosemicarbazide | Methanol (B129727), Acetic acid (cat.), Reflux | N-(4-Methoxybenzyl) thiosemicarbazone | mdpi.com |
Formation of Spirocyclic Pyrazolin-5-one Derivatives
Spirocyclic compounds feature two rings connected by a single common atom. The synthesis of spirocyclic pyrazolin-5-one derivatives often involves intramolecular cyclization or cycloaddition reactions.
One established method is the catalytic reduction of 4-(2-nitrobenzyl)-2-pyrazolin-5-one derivatives. cdnsciencepub.comresearchgate.net This reaction, when carried out in an alcohol solvent, can lead to the formation of 1′,2′-dihydrospiro[ ipb.ptpyrazoline-4,3′(4′H)-quinoline]-5-one derivatives through a reductive cyclization process where the alcohol gets incorporated. cdnsciencepub.com The proposed mechanism involves the reduction of the nitro group to an amine, which then reacts with an aldehyde or ketone (either added or formed in situ from the solvent) to form a carbinolamine that cyclizes to the spiro product. cdnsciencepub.com
Another approach is through tandem reactions. For example, the condensation of 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) with benzaldehyde can lead to the unexpected formation of spiro compounds through a subsequent dimerization process. rsc.org Furthermore, enantioselective [4+1] annulation reactions between allenoate-derived MBH acetates and pyrazolones, catalyzed by a phosphine, can yield spiropyrazolones with good yields and enantioselectivities. rwth-aachen.de
Synthesis of Chromone-Related Pyrazole Compounds
The synthesis of hybrid molecules incorporating both chromone (B188151) and pyrazole moieties has attracted significant interest. These structures can be synthesized as chromone-pyrazole dyads (two separate rings linked together) or as fused systems. ipb.ptnih.gov
One synthetic route involves the tandem O-arylation-oxidative coupling between 2-pyrazolin-5-ones and o-haloarylaldehydes, which results in chromone-fused pyrazoles. nih.gov Another method is the reaction of 3-formylchromones with pyrazolone derivatives to create structurally diverse chromone-fused pyrazoles. nih.gov Additionally, 2-(1,3-disubstituted-pyrazol-5-yl)chromones can be obtained by the cyclization of appropriate 1-(2-hydroxyaryl)propane-1,3-diones in refluxing ethanol with a catalytic amount of hydrochloric acid. nih.gov These synthetic strategies allow for the creation of a wide array of chromone-pyrazole compounds by varying the substituents on each heterocyclic core. nih.govcore.ac.uk
Reaction Mechanism Elucidation in this compound Synthesis
The classical synthesis of 3-methyl-1-phenyl-2-pyrazolin-5-one (often referred to by the trivial name Edaravone) involves the reaction of ethyl acetoacetate with phenylhydrazine (B124118). ias.ac.in The mechanism of this Knorr condensation has been investigated to understand the regioselectivity of the reaction. ias.ac.in
The reaction proceeds via a nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the β-ketoester. A key mechanistic question is which nitrogen atom of the substituted hydrazine attacks and which carbonyl group (ketone or ester) is attacked first. It has been proposed that the reaction initiates with the regioselective nucleophilic attack of the least hindered nitrogen atom of phenylhydrazine on the more reactive ketone moiety of ethyl acetoacetate. ias.ac.in This is followed by an intramolecular cyclization involving the ester group and the second nitrogen atom of the hydrazine, with the elimination of ethanol, to form the pyrazolone ring. ias.ac.in
For methylhydrazine, the methylation is thought to increase the nucleophilicity of the substituted nitrogen. Under kinetic control, this more substituted nitrogen is the more reactive site. However, under thermodynamic control, the nucleophilic attack occurs from the less substituted nitrogen. ias.ac.in The isolation of hydrazine intermediates supports the initial attack on the ketone carbonyl, confirming its higher reactivity compared to the ester carbonyl in this condensation. ias.ac.in
Iii. Chemical Transformations and Derivatization
Nucleophilic and Electrophilic Substitution Reactions
The C4 position of 4-methyl-2-pyrazolin-5-one, being adjacent to a carbonyl group, is an active site for various substitution reactions.
Electrophilic Substitution: The hydrogen atom at the C4 position can be substituted by various electrophiles.
Halogenation: Bromination of the pyrazolinone ring can be achieved using reagents like N-bromosuccinimide (NBS). For example, treatment of 3-methyl-1-phenyl-2-pyrazolin-5-one with NBS in the presence of pyridine (B92270) in dichloromethane (B109758) leads to the formation of the 4-bromo derivative.
Nitrosation: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) introduces a nitroso group at the C4 position. This reaction is a key step in the synthesis of 4-amino derivatives, which are precursors to rubazoic acids.
Condensation Reactions: The active methylene (B1212753) group readily participates in Knoevenagel condensation reactions with aldehydes and ketones. These reactions typically occur in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate (B1210297), and lead to the formation of 4-arylidene or 4-alkylidene derivatives.
Table 1: Examples of Electrophilic Substitution Reactions
| Reactant 1 | Electrophile/Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | N-Bromosuccinimide (NBS) | Pyridine | 4-Bromo-3-methyl-1-phenyl-2-pyrazolin-5-one | |
| 1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one | Sodium Nitrite / HCl | - | 4-Nitroso-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one | |
| 3-Methyl-1-phenyl-5-pyrazolone | Benzaldehydes | Sodium Acetate | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) |
Note: The table includes reactions of closely related pyrazolone (B3327878) derivatives to illustrate the typical reactivity.
Nucleophilic Reactions: While the ring itself is generally resistant to nucleophilic attack, the carbonyl group can undergo reactions typical of ketones. The exocyclic double bond in 4-alkylidene derivatives is susceptible to Michael addition.
Heterocyclic Annulation and Ring Transformations
This compound and its tautomer, 3-methyl-2-pyrazolin-5-one (B87142), are versatile building blocks for the synthesis of various fused heterocyclic compounds.
The synthesis of pyrano[2,3-c]pyrazoles is a well-established transformation of pyrazolin-5-ones. One common method involves the reaction of 3-methyl-2-pyrazolin-5-one with arylidenemalononitriles. This reaction proceeds via a Michael addition of the pyrazolone to the activated double bond of the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-c]pyrazole system.
Alternatively, these compounds can be synthesized through a one-pot, four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate. In this approach, the 3-methyl-2-pyrazolin-5-one is formed in situ from the reaction of ethyl acetoacetate and hydrazine hydrate.
A novel synthesis of 6-amino-3-methyl-2H-pyrano[2,3-c]pyrazol-4-one has also been reported by reacting 3-methyl-2-pyrazolin-5-one with a mixture of cyanoacetic acid and acetic anhydride.
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. Therefore, a direct synthesis from this compound requires its conversion into a 5-aminopyrazole derivative. This can be achieved through a multi-step sequence starting with nitrosation at the C4 position, followed by reduction of the nitroso group to an amino group, and subsequent chemical transformations to yield the desired 5-aminopyrazole precursor.
Once the 5-aminopyrazole is obtained, it can be reacted with various 1,3-bielectrophilic reagents, such as β-enaminones or ethoxymethylene malononitrile, to construct the pyrimidine (B1678525) ring, leading to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. For example, 3-amino-pyrazole reacts with benzylidene-malononitrile to produce pyrazolo[1,5-a]pyrimidines.
The synthesis of 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes from a pyrazolone precursor can be achieved through a multi-step process. The first step involves the Vilsmeier-Haack reaction on a 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction introduces a formyl group at the C4 position and results in the formation of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde.
This pyrazole-4-carbaldehyde derivative then serves as the key intermediate in a one-pot, three-component condensation reaction with a naphthol derivative and malononitrile. The reaction, typically catalyzed by ammonium (B1175870) acetate and often accelerated by microwave irradiation, proceeds to form the final 2-amino-4-(1H-pyrazol-4-yl)-4H-chromene structure in good to excellent yields.
Hydrazone Formation and Rubazoic Acid Derivatives
The carbonyl group and the active C4 position of pyrazolinones are key to the formation of hydrazones and related derivatives.
Hydrazone Formation: 4-Acyl-substituted pyrazolin-5-ones readily undergo condensation reactions with hydrazines to form hydrazone derivatives, also known as Schiff bases. For example, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one reacts with phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) under reflux in methanol (B129727) to precipitate the corresponding phenylhydrazone or dinitrophenylhydrazone. These hydrazones are stable compounds and can act as ligands for metal complexation.
Rubazoic Acid Derivatives: Rubazoic acids are characteristic condensation products derived from 4-aminopyrazolin-5-ones. The synthesis begins with the nitrosation of a pyrazolin-5-one at the C4 position, followed by the reduction of the resulting 4-nitroso derivative to a 4-amino derivative. The 4-amino-pyrazolin-5-one is then oxidized, often by aeration at a controlled pH, which leads to the condensation of two molecules to form the characteristic red-colored rubazoic acid. The structure features two pyrazolone rings linked by an imino bridge.
Table 2: Synthesis of Hydrazone and Rubazoic Acid Precursors
| Starting Material | Reagent(s) | Key Intermediate/Product | Reference |
|---|---|---|---|
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine | 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone |
Diels-Alder Reactivity Studies
The investigation into the Diels-Alder reactivity of the 2-pyrazolin-5-one scaffold reveals its potential to participate in cycloaddition reactions, not directly, but through transformation into a highly reactive intermediate. Research has demonstrated that these compounds can function as precursors to azo dienophiles, which then readily engage with 1,3-dienes. semanticscholar.org
This chemical transformation is typically induced by oxidation. semanticscholar.org Treatment of pyrazolin-5-one derivatives with an oxidizing agent, such as lead tetraacetate (Pb(OAc)₄), generates a transient and highly unstable pyrazol-3-one species. This intermediate possesses a reactive azo group (N=N) that serves as the dienophile in a subsequent Diels-Alder reaction. The unstable pyrazol-3-one is trapped in situ by a suitable diene to form a stable cycloadduct. semanticscholar.org This process allows for the synthesis of more complex heterocyclic structures, such as 5,8-dihydro-1H-pyrazolo[1,2-a]pyridazines. semanticscholar.org
Acylation of β-keto esters.
Cyclocondensation with hydrazine to form the pyrazolin-5-one ring.
Oxidative trapping with a diene, which constitutes the Diels-Alder cycloaddition step. semanticscholar.org
This methodology highlights the ability of the pyrazolin-5-one core to act as a latent dienophile, accessible through a specific chemical activation step.
Research Findings on Pyrazolin-5-one Derivatives as Azo Dienophiles
The following table summarizes the generalized Diels-Alder reaction of a pyrazolin-5-one derivative upon oxidation.
| Reactant 1 (Pyrazolin-5-one Precursor) | Reactant 2 (Diene) | Conditions | Intermediate | Product (Cycloadduct) |
|---|---|---|---|---|
| Substituted Pyrazolin-5-one | 1,3-Diene (e.g., 2,3-Dimethyl-1,3-butadiene) | Oxidation (e.g., Pb(OAc)₄) | Pyrazol-3-one (Azo dienophile) | 5,8-Dihydro-1H-pyrazolo[1,2-a]pyridazine derivative |
Iv. Spectroscopic and Advanced Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-Methyl-2-pyrazolin-5-one. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected resonances include a signal for the methyl group protons, typically observed as a singlet in the range of δ 2.0–2.3 ppm. nih.gov The protons on the pyrazolinone ring, including the N-H proton, would also produce characteristic signals. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals for this compound include a characteristic downfield resonance for the carbonyl carbon (C=O) of the pyrazolinone ring, which typically appears in the δ 170–175 ppm region. The carbons within the heterocyclic ring are expected to resonate between δ 100–150 ppm. The methyl group carbon provides an upfield signal, generally below δ 20 ppm.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -CH₃ (Methyl) | 2.0 - 2.3 |
| ¹H | N-H (Amide) | Variable, often broad |
| ¹³C | -C=O (Carbonyl) | 170 - 175 |
| ¹³C | Ring Carbons | 100 - 150 |
| ¹³C | -CH₃ (Methyl) | ~10 - 20 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A strong, prominent band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1650–1700 cm⁻¹. Additionally, a broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the N-H group stretching vibration, confirming the presence of the amide-like functionality within the pyrazolinone ring. nih.gov
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | ~3200 |
| C=O Stretch | Carbonyl | ~1650 - 1700 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₆N₂O), the molecular weight is 98.10 g/mol . sigmaaldrich.com In electron ionization (EI) mass spectrometry, the spectrum would show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 98. The fragmentation pattern provides structural information. Common fragmentation pathways for pyrazolones involve the cleavage of the ring, leading to the formation of stable fragment ions. The loss of small neutral molecules such as CO or N₂ can also be observed. uni-saarland.dechemguide.co.uk
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Molecules with conjugated systems, like this compound, absorb light in the UV-Vis region. The spectrum arises from the promotion of electrons from a ground electronic state to an excited state. Key transitions for this compound include π→π* and n→π* transitions. The π→π* transition, involving the conjugated system of the pyrazolinone ring, is typically strong and occurs at a shorter wavelength, while the n→π* transition, involving the non-bonding electrons on the oxygen and nitrogen atoms, is weaker and occurs at a longer wavelength. mdpi.com
Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon is dependent on the polarity of the solvent. For pyrazolone (B3327878) derivatives, studies have shown that the polar excited states are stabilized by polar solvents. This stabilization leads to a lower energy gap for electronic transitions, resulting in a bathochromic (red) shift of the absorption maximum as the solvent polarity increases. This behavior indicates a significant difference in the dipole moment between the ground and excited states of the molecule.
Thermal Analysis (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a compound, such as its melting point and thermal stability. For this compound, the reported melting point is in the range of 230-232 °C, at which it also decomposes. sigmaaldrich.comsigmaaldrich.com A DSC thermogram would show a sharp endothermic peak corresponding to this melting/decomposition event. orientjchem.org TGA analysis would demonstrate the compound's stability up to this temperature, followed by a significant mass loss as the molecule breaks down. researchgate.netresearchgate.net The high decomposition temperature is indicative of a thermally stable heterocyclic structure. nih.gov
Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and widely used method for qualitative analysis. mdpi.com A suitable stationary phase, such as silica (B1680970) gel, and an appropriate mobile phase are used to separate the compound from any impurities or starting materials. The purity is assessed by the presence of a single spot on the TLC plate after visualization under UV light or with a staining agent.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and quantitative technique for purity determination. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is commonly employed for pyrazolone derivatives. The compound is detected using a UV detector, and its purity is calculated from the relative area of its peak in the chromatogram. ptfarm.pl
V. Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary computational method for studying pyrazolone (B3327878) systems due to its balance of accuracy and computational efficiency. nih.gov It is widely used to predict a range of molecular properties, providing insights that complement experimental findings. DFT methods have been successfully applied to investigate the molecular geometry, electronic distribution, and vibrational spectra of various pyrazole (B372694) and pyrazoline derivatives. nih.govnih.govresearchgate.nettandfonline.com
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure of a molecule. researchgate.net For pyrazolone derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p). nih.govresearchgate.net The resulting optimized geometric parameters, including bond lengths and angles, are typically in good agreement with experimental data obtained from X-ray crystallography. nih.gov For instance, studies on related pyrazoline structures show that the differences between predicted and experimental bond lengths and angles are often minimal, confirming that the chosen level of theory is suitable for these systems. nih.govnih.gov This process is crucial for subsequent calculations of other properties like vibrational frequencies and electronic transitions.
Table 1: Comparison of Experimental and Calculated Geometric Parameters for a Pyrazoline Derivative Note: Data is illustrative of typical agreement found in DFT studies of related compounds.
| Parameter | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) | Difference |
|---|---|---|---|
| Bond Length (Å): Cl-C21 | 1.712 | 1.740 | -0.028 |
| Bond Angle (°): C25-N3-N4 | 117.5 | 115.5 | 2.0 |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of molecules. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netwikipedia.org A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgwikipedia.org
DFT calculations are used to determine the energies of the HOMO, LUMO, and the corresponding energy gap. For a related N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide molecule, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.gov These calculations reveal that charge transfer is likely to occur within the molecule, influencing its reactivity and electronic properties. researchgate.netnih.gov
Table 2: Frontier Molecular Orbital Energies for a Pyrazolyl-acetamide Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.3130 |
| LUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net The calculated harmonic vibrational frequencies, after being scaled by an appropriate factor to correct for anharmonicity and other systematic errors, typically show excellent agreement with experimental spectra. researchgate.net This allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. nih.gov The interpretation is often aided by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode of vibration. nih.govresearchgate.net Such studies have been performed on various pyrazoline derivatives, confirming the utility of DFT in vibrational analysis. nih.gov
Quantum Chemical Calculations for Tautomeric Equilibrium
Pyrazolin-5-ones can exist in several tautomeric forms, including the OH, NH, and CH forms. The equilibrium between these tautomers is a subject of significant interest as it affects the compound's chemical reactivity and biological activity. researchgate.net Quantum chemical calculations, using methods such as DFT, Hartree-Fock (HF), and Møller–Plesset perturbation theory (MPn), are employed to investigate the relative stabilities of these tautomers. researchgate.netrsc.org
Studies on related 4-nitroso-pyrazolones have shown that the relative energies of the tautomers can be calculated to determine the most stable form in the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects. researchgate.net For some pyrazolinone derivatives, the CH tautomer has been found to be the most stable in the gas and solid states. rsc.org These computational approaches are crucial for understanding the complex tautomeric behavior that is characteristic of the pyrazolone ring system. researchgate.netwuxiapptec.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the biological activity of a series of compounds with their physicochemical properties, which are derived from their molecular structures. ej-chem.org For pyrazolone derivatives, which exhibit a wide range of biological activities, QSAR studies have been conducted to understand the structural requirements for their antimicrobial effects. ej-chem.orgresearchgate.net
In a typical QSAR study, various molecular descriptors (e.g., hydration energy, logP, surface area, volume) are calculated for a series of pyrazolone compounds. researchgate.net Mathematical models are then developed to establish a relationship between these descriptors and the observed biological activity (such as minimum inhibitory concentration, MIC). researchgate.net These models can then be used to predict the activity of new, unsynthesized pyrazolone derivatives, thereby guiding the design of more potent therapeutic agents. ej-chem.org
Reaction Mechanism Simulations and Energetic Pathways (e.g., Molybdenum-Catalyzed Deoxydehydration)
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of complex chemical reactions. rsc.org The Molybdenum-catalyzed deoxydehydration (DODH) of diols, a reaction where pyrazolone-type structures can serve as ligands, has been investigated theoretically. rsc.orgresearchgate.net This reaction is a reduction process that converts vicinal diols into alkenes. researchgate.netchemrxiv.org
DFT studies have been used to map out the energetic pathways of the catalytic cycle. rsc.org For the DODH reaction using a [Mo(O)2(QR)2] complex (where QR is an acylpyrazolonate ligand), two alternative mechanisms were analyzed. rsc.orgresearchgate.net The key steps involve the activation of the diol, an oxygen atom transfer to a reductant, and the final extrusion of the alkene. rsc.org By calculating the Gibbs free energies of the intermediates and transition states, researchers determined that the pathway where the catalyst is reduced before the diol condensation is energetically preferred. rsc.orgresearchgate.net These simulations provide deep mechanistic insights that are difficult to obtain through experimental means alone and are crucial for optimizing catalyst design and reaction conditions. nih.gov
Photochemical Behavior Prediction and Photofading Studies
Computational and theoretical chemistry provide powerful tools for predicting the photochemical behavior of 4-Methyl-2-pyrazolin-5-one, offering insights into its light absorption properties, excited-state dynamics, and pathways of photodegradation. These studies are crucial for applications where the compound is exposed to light, such as in certain industrial dyes where photostability is paramount.
Theoretical Approaches and Predictive Models
The photochemical properties of pyrazolone derivatives are commonly investigated using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods are employed to model the molecule's electronic structure and predict its response to UV-visible light.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the geometry of the molecule in its ground state. From this, key electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally indicates that the molecule can be more easily excited by light, influencing its color and photochemical reactivity. nih.gov
TD-DFT is subsequently used to calculate the vertical excitation energies, which correspond to the absorption of light. This allows for the prediction of the UV-Vis absorption spectrum, providing the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com Analysis of the molecular orbitals involved in these electronic transitions reveals their nature, such as n → π* or π → π* transitions, which is fundamental to understanding the subsequent photochemical events.
Research Findings on Photodegradation Pathways
Theoretical studies on pyrazolone-based dyes, which share the core structure of this compound, have elucidated common photofading mechanisms. A key aspect of pyrazolone chemistry is the potential for azo-hydrazone tautomerism, where the molecule can exist in two different structural forms. Computational studies have shown that the hydrazone tautomer is often more susceptible to photodegradation.
The predicted mechanism for photofading frequently involves photo-oxidation. Upon excitation by UV irradiation, the molecule in its excited state can interact with molecular oxygen. This can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then attack the pyrazolone ring or its substituents, leading to the cleavage of chemical bonds and the gradual breakdown of the molecule's structure. This process results in a loss of color, an effect known as photofading. Computational models can map the potential energy surfaces for these reactions, identifying the most likely degradation pathways and intermediate products.
The following interactive table summarizes typical parameters obtained from DFT and TD-DFT calculations for pyrazolone-type structures, illustrating the kind of data used to predict photochemical behavior.
| Computational Parameter | Description | Typical Predicted Value/Finding |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. | Varies with substitution, influences reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule. | Varies with substitution, influences reactivity. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity and absorption at longer wavelengths. | Correlates with the onset of the absorption spectrum. |
| Excitation Energy (S₀→S₁) | The energy required to promote an electron from the ground state to the first singlet excited state. | Determines the position of the main absorption band (λmax). |
| Oscillator Strength (f) | A theoretical measure of the probability of an electronic transition. | Higher values indicate more intense absorption bands. |
| Transition Character | The nature of the orbitals involved in the excitation (e.g., n → π, π → π). | π → π* transitions are typically more intense. |
| Degradation Intermediates | Predicted structures formed during photofading. | Often involves hydroxylated or ring-opened species. |
| Reaction Pathway | The sequence of steps in the photodegradation process. | Typically initiated by ROS attack on the hydrazone tautomer. |
Note: The values and findings in this table are representative of pyrazolone derivatives as described in computational literature. Specific values for this compound would require dedicated calculations.
These computational investigations are essential for designing more photostable pyrazolone derivatives by suggesting chemical modifications that could alter the electronic structure to disfavor degradation pathways, for instance, by increasing the HOMO-LUMO gap or altering the excited-state characteristics.
Vi. Biological Activities and Structure Activity Relationships Sar
Comprehensive Spectrum of Biological Activities
Derivatives of 4-Methyl-2-pyrazolin-5-one are associated with a broad spectrum of pharmacological actions, including antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. nih.govsemanticscholar.org The biological potential of these compounds is largely dependent on the nature and position of various substituents attached to the pyrazolone (B3327878) core.
Antimicrobial Activity (Antibacterial and Antifungal)
Pyrazolin-5-one derivatives have demonstrated notable efficacy against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal strains. semanticscholar.orgbiomedpharmajournal.org The antimicrobial action is a well-documented feature of this class of compounds. turkjps.org
Research has shown that newly synthesized pyrazolyl-quinazolin-4(3H)-one derivatives exhibit antimicrobial properties. researchgate.net Similarly, studies on 3-methyl-2-pyrazolin-5-ones have been conducted to evaluate their antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with many compounds showing slight to moderate activity. biomedpharmajournal.org For instance, a series of 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives were tested against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of inhibition. semanticscholar.orgresearchgate.net
The introduction of different functional groups to the pyrazoline ring plays a crucial role in determining the antimicrobial potency. For example, the presence of pharmacophores such as chloro and bromo substituents, which possess lipophilic properties, has been shown to increase antimicrobial activity. turkjps.org
| Compound Type | Target Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| Substituted 3-methyl-2-pyrazolin-5-ones | Staphylococcus aureus, Escherichia coli | Slight to moderate antibacterial activity. | biomedpharmajournal.org |
| Pyrazoline derivatives with chloro/bromo substitutions | S. aureus, E. faecalis | Enhanced activity due to lipophilic properties of halogens. | turkjps.org |
| 3-Methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives | B. subtilis, S. aureus, E. coli, C. albicans | Variable antimicrobial and antifungal activity. | semanticscholar.orgresearchgate.net |
| Pyrazolyl-quinazolin-4(3H)-one derivatives | Various bacterial and fungal microorganisms | Screened for activity with notable results. | researchgate.net |
| 2-Pyrazoline derivatives bearing benzenesulfonamide (B165840) moieties | E. coli, P. aeruginosa, S. aureus, C. albicans | Demonstrated significant antimicrobial activity. | nih.gov |
Anti-inflammatory and Analgesic Properties
The pyrazolone ring system is a foundational structure for many non-steroidal anti-inflammatory drugs (NSAIDs). biomedpharmajournal.orgnih.gov Derivatives such as antipyrine, ampyrone, and metamizole (B1201355) are well-known for their analgesic and anti-inflammatory effects. biomedpharmajournal.orgistanbul.edu.tr The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) involved in pain and inflammation pathways. istanbul.edu.tr
Studies on newer 3-methyl pyrazolone derivatives have confirmed their significant analgesic and anti-inflammatory activities. nih.gov For example, compounds such as 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one have shown prominent analgesic and anti-inflammatory responses in experimental models. nih.gov The introduction of an arylhydrazono moiety at the 4-position of the pyrazolin-5-one ring has also been investigated as a strategy to enhance analgesic properties. istanbul.edu.tr
| Compound Name/Type | Activity Type | Key Findings | Reference |
|---|---|---|---|
| 4-[4-N dimethylamino benzylidine]-3-methyl pyrazolin-5(4H)-one (PYZ1) | Analgesic, Anti-inflammatory | Significant activity at 400 mg/kg compared to control. | nih.gov |
| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Analgesic, Anti-inflammatory | Found to be the most active among the tested derivatives. | nih.gov |
| 4-[benzylidine]-3-methylpyrazolin-5(4H)-one (PYZ3) | Analgesic, Anti-inflammatory | Significant activity at 400 mg/kg compared to control. | nih.gov |
| 4-Arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones | Analgesic | Designed to achieve improved analgesic activity profiles based on the contribution of the arylhydrazono moiety. | istanbul.edu.tr |
Antioxidant Mechanisms and Free Radical Scavenging
Certain pyrazolin-5-one derivatives are potent antioxidants and free radical scavengers. mdpi.com The most prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a powerful free radical scavenger used clinically to manage neural damage. mdpi.com Edaravone effectively scavenges various free radicals, particularly hydroxyl radicals, in both aqueous and lipid phases, thereby inhibiting free-radical induced peroxidation. mdpi.com
The antioxidant activity of pyrazolone derivatives is often evaluated using assays such as the 1,1-diphenyl-2-picryl-hydrazil (DPPH) radical scavenging model. nih.govmdpi.com Studies on various synthesized pyrazolone derivatives have demonstrated their potential as electron-donating agents, capable of scavenging free radicals. nih.gov For instance, a series of pyrazolone derivatives tested against the DPPH radical showed high antiradical activity, with IC50 values ranging from 2.6 to 7.8 μM. nih.gov The antioxidant capacity is often attributed to the ability of the pyrazolone nucleus and its substituents to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
| Compound/Derivative Type | Assay | Key Findings | Reference |
|---|---|---|---|
| Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) | Multiple (in vivo/in vitro) | Potent scavenger of hydroxyl and other oxygen radicals. | mdpi.com |
| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives | DPPH scavenging | Showed free radical scavenging ability, indicating electron-donating potential. | nih.gov |
| Pyrazolone Phenylhydrazones | DPPH scavenging | Interesting antioxidant characteristics. Metal complexes showed generally increased activity. | mdpi.com |
| Pyrazolone derivatives with varied ring C substitutions | DPPH scavenging | All analogues exhibited high antioxidant activity with IC50 values between 2.6–7.8 μM. | nih.gov |
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (Edaravone analog) | ABTS, FRAP, ORAC | Demonstrated effective antioxidant activity, comparable to or exceeding Edaravone in some tests. | mdpi.com |
Anticancer Potential
The pyrazolone scaffold has emerged as a promising framework for the development of novel anticancer agents. japsonline.com Various pyrazolone hybrids and derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. japsonline.comnih.gov
For example, newly synthesized pyrazolinone chalcones have been investigated as potential anticancer agents, with studies indicating they may act by inhibiting signaling pathways such as the PI3K/Akt/ERK1/2 pathway. nih.gov Other research has focused on pyrazolone–cambinol analogs, which have been studied as sirtuin inhibitors. nih.gov Certain derivatives have shown selective cytotoxicity against cancer cells compared to non-transformed cells. nih.gov The anticancer activity of these compounds is often linked to their ability to induce apoptosis, inhibit cell proliferation, or interfere with key cellular enzymes and signaling pathways essential for cancer cell survival. japsonline.com
Antiviral and Other Therapeutic Properties (e.g., SARS-CoV Protease Inhibition, Antifeedant)
The therapeutic applications of pyrazolin-5-one derivatives extend to antiviral activities. Notably, pyrazolone-based compounds have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. semanticscholar.orgnih.govnih.gov Molecular docking and in silico studies have highlighted the potential of these compounds to bind to the active site of Mpro, making them attractive candidates for the development of new anti-COVID-19 therapeutics. nih.govnih.gov Cysteine-reactive pyrazoline-based covalent inhibitors have been developed that show nanomolar potency against Mpro from SARS-CoV-2 and other coronaviruses. nih.gov
Beyond antiviral applications, pyrazolin-5-one derivatives have also been investigated for other unique biological activities. A series of substituted 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones were synthesized and evaluated for their antifeedant activity against the agricultural pest Achoea janata. journaljpri.comresearchgate.net Several of these compounds demonstrated moderate to good antifeedant properties, with one derivative proving to be particularly effective. journaljpri.comresearchgate.net
Structure-Activity Relationship (SAR) Elucidation
The diverse biological activities of this compound derivatives are intrinsically linked to their chemical structures. Elucidating the structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.
For antimicrobial activity , the lipophilicity and electronic nature of substituents are key. The addition of halogen atoms like chlorine and bromine to the phenyl ring attached to the pyrazoline nucleus can enhance activity against Gram-positive bacteria, likely by increasing the compound's ability to penetrate bacterial cell membranes. turkjps.org Conversely, the presence of a methoxy (B1213986) group at the ortho position of the phenyl ring has been associated with reduced activity against Gram-negative bacteria. turkjps.org
In the context of antioxidant activity , the substitution pattern on the aromatic rings significantly influences free radical scavenging ability. For pyrazolone derivatives with a substituted phenyl ring (ring C), the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups are critical. nih.gov These electron-donating groups can stabilize the radical formed after hydrogen or electron donation, thereby enhancing antioxidant capacity. The parent compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one, shows some activity, but its derivatives with substituted aromatic rings exhibit significantly higher potency. nih.gov
Regarding anticancer activity , SAR studies on pyrazolone-cambinol analogues as sirtuin inhibitors have provided insights into developing selective agents. Modifications at specific positions on the ligand structure have been identified as key to improving selectivity and potency for SIRT1 versus SIRT2 enzymes. acs.org
For antiviral activity , specifically as SARS-CoV-2 Mpro inhibitors, SAR exploration has been extensive. The modular synthesis of di- and tri-substituted pyrazolines with different cysteine-reactive "warheads" (e.g., chloroacetamide) has allowed for a systematic investigation of how different substituents interact with the enzyme's active site. nih.gov This structure-guided medicinal chemistry approach has led to the development of inhibitors with nanomolar potency across multiple coronaviruses. nih.gov
Influence of Substituent Effects on Bioactivity
The biological profile of pyrazolin-5-one derivatives is highly dependent on the nature and position of substituent groups on the heterocyclic ring and its associated moieties. Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity across various biological targets.
For instance, in the development of pyrazoline-based inhibitors for Aminopeptidase N (APN), a key enzyme in tumor invasion, the type of substituent plays a critical role. A study on a series of these derivatives found that compound 2k , which features a 2,6-dichloro substitution, exhibited the most potent APN inhibitory activity. rsc.org The presence of the hydroxamate group was also identified as a crucial zinc-binding group (ZBG) for potent inhibition. rsc.org
Similarly, in the context of sirtuin inhibition, substituent effects dictate both potency and isoform selectivity. The substitution of a hydrophobic aromatic group at the C-6 position of a related naphthalene (B1677914) moiety yielded the most potent inhibitor of SIRT3. acs.org Furthermore, the directionality of hydrogen bonds, controlled by the substituents, can reverse selectivity between SIRT1 and SIRT2. acs.org Compounds capable of acting as hydrogen-bond donors showed selectivity for SIRT1, whereas hydrogen-bond acceptors were selective for SIRT2. acs.org
Antifungal activity is also modulated by specific substitutions. Incorporating methyl (CH3), fluorine (F), or chlorine (Cl) groups into the 2-phenyl and methyl into 2-pyridinyl positions of certain pyrazole (B372694) derivatives was found to enhance their antifungal properties. mdpi.com Conversely, placing substituents on the 3-phenyl and 3-pyridinyl positions led to a decrease in activity. mdpi.com The anti-inflammatory potential of pyrazole derivatives can be enhanced by lengthening an aliphatic carbon chain attached to various amine moieties. mdpi.com
| Compound Series/Target | Substituent/Modification | Observed Effect on Bioactivity | Reference |
|---|---|---|---|
| Aminopeptidase N Inhibitors | 2,6-dichloro substitution | Best APN inhibitory activity | rsc.org |
| Aminopeptidase N Inhibitors | Hydroxamate group | Crucial for potent inhibition (acts as ZBG) | rsc.org |
| Sirtuin Inhibitors | Hydrophobic aromatic group at C-6 | Most potent SIRT3 inhibition | acs.org |
| Sirtuin Inhibitors | Hydrogen-bond donor groups | SIRT1 selectivity | acs.org |
| Sirtuin Inhibitors | Hydrogen-bond acceptor groups | SIRT2 selectivity | acs.org |
| Antifungal Pyrazoles | CH3, F, or Cl at 2-phenyl position | Enhanced antifungal activity | mdpi.com |
| Anti-inflammatory Pyrazoles | Lengthening of an aliphatic chain | Higher anti-inflammatory activity | mdpi.com |
Role of Lipophilicity and Electronic Properties in Activity Modulation
The bioactivity of pyrazolin-5-one derivatives is not solely governed by specific functional groups but also by broader physicochemical parameters such as lipophilicity and electronic properties. These characteristics influence how a molecule interacts with its biological environment, including its absorption, distribution, and binding to target receptors.
Lipophilicity, often quantified as the partition coefficient (log P), plays a significant role in determining the potency and mechanism of action of these compounds. nih.govnih.gov Studies have shown a direct correlation between lipophilicity and binding affinity for certain receptor ligands. nih.gov For some pyrazoline derivatives, lipophilicity appears to be a key factor in their antioxidant activity. nih.gov For instance, the most lipophilic compounds in one study also demonstrated notable antioxidant effects. nih.gov In the context of enzyme inhibition, optimizing hydrophobic interactions within the binding site of an enzyme like Cyclooxygenase-2 (COX-2) is a critical strategy for enhancing the potency and efficacy of inhibitors. researchgate.net
Electronic properties, such as the electron-donating or electron-withdrawing nature of substituents, also modulate biological activity. These properties can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are essential for ligand-receptor binding. Computational studies on some heterocyclic derivatives have shown that substituents like methyl and amino groups can influence electronic properties, which in turn correlates with their biological potential. researchgate.net The distribution of electron density within the molecule, dictated by its substituents, is fundamental to its reactivity and interactions with biological targets. researchgate.net
| Physicochemical Property | Influence on Biological Activity | Example/Context | Reference |
|---|---|---|---|
| Lipophilicity | Can show a linear correlation with binding affinity. | Observed in a series of 5-HT2A receptor ligands. | nih.gov |
| Lipophilicity | Influences antioxidant activity. | The most lipophilic pyrazolines in a study showed high antioxidant capacity. | nih.gov |
| Hydrophobicity | Optimizing hydrophobic contacts enhances enzyme inhibition. | Rational design of COX-2 inhibitors to improve potency. | researchgate.net |
| Electronic Properties | Electron-donating or -withdrawing groups modulate interactions. | Affects non-covalent interactions crucial for ligand-receptor binding. | researchgate.net |
Mechanistic Insights into Biological Action
The diverse biological effects of pyrazolin-5-one derivatives can be attributed to several underlying mechanisms of action. The most prominently studied pathways include enzyme inhibition and radical scavenging.
Enzyme Inhibition: A primary mechanism through which these compounds exert their effects is the inhibition of specific enzymes. Their structural features allow them to fit into the active sites of various enzymes, disrupting their catalytic activity.
DNA Gyrase Inhibition: Certain quinazolin-4(3H)-one derivatives incorporating a pyrazole scaffold have shown potent inhibitory activity against E. coli DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.com The most effective compounds in one study exhibited IC₅₀ values ranging from 3.19 to 4.17 µM, with some exceeding the potency of the reference inhibitor Novobiocin. mdpi.com
Aminopeptidase N (APN) Inhibition: As mentioned, pyrazoline derivatives have been designed as potent APN inhibitors. Compound 2k , with an IC₅₀ value two orders of magnitude lower than the control, effectively inhibits APN, which plays a role in tumor invasion and metastasis. rsc.org
Lipoxygenase (LOX) Inhibition: Pyrazole derivatives have been identified as inhibitors of 15-Lipoxygenase (15-LOX), an enzyme involved in the peroxidation of fatty acids and implicated in various human diseases. nih.gov
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamide derivatives containing a pyrazole ring have demonstrated strong inhibitory effects against human cytosolic carbonic anhydrase isoforms hCA I and II. tandfonline.com
Monoamine Oxidase (MAO) Inhibition: Docking studies suggest that some 1,3,5-trisubstituted-2-pyrazoline derivatives are potential inhibitors of the MAO-A protein, a key target in managing depression and anxiety. nih.gov These studies indicate key interactions with amino acid residues like Tyr407, Tyr444, and Phe352 at the enzyme's binding site. nih.gov
Radical Scavenging Pathways: Many pyrazolin-5-one derivatives exhibit significant antioxidant activity, which is often attributed to their ability to act as radical scavengers. This property is crucial for mitigating cellular damage caused by oxidative stress. nih.gov
The mechanism of radical scavenging typically involves the donation of a hydrogen atom or an electron from the pyrazoline derivative to a free radical, thereby neutralizing it. This activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.govlew.ro In the DPPH assay, the antioxidant reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. lew.ro
Studies have shown that certain pyrazoline derivatives are highly effective radical scavengers, with some compounds demonstrating more potent activity than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. lew.ro The antioxidant action of these compounds is considered a potential mechanism for their observed anti-inflammatory effects, as free radicals are often implicated in the inflammatory process. nih.gov
Vii. Electrochemical Behavior and Redox Properties
Investigation of Reduction Potentials
In studies of substituted aryl hydrazono-2-pyrazolin-5-ones, the half-wave potentials (E½), a parameter related to the reduction potential in polarography, were observed to shift with changes in pH, indicating the involvement of protons in the reduction process. This pH dependence is a common feature in the electrochemistry of many organic compounds containing nitrogen and oxygen heteroatoms. It is therefore reasonable to hypothesize that the reduction potential of 4-Methyl-2-pyrazolin-5-one would also be influenced by the acidity or basicity of the electrolyte solution.
Proposed Mechanisms for Electrode Processes
While a definitive electrode process mechanism for this compound has not been established due to the lack of specific studies, mechanisms proposed for similar pyrazolin-5-one derivatives can offer a foundational understanding.
For certain pyrazolin-5-one derivatives, particularly those with an exocyclic C=N bond, the electrochemical reduction has been attributed to the reduction of this group. A common proposed mechanism involves a multi-electron, multi-proton transfer process. For instance, the electrochemical reduction of 4-(3-pyridylazo)-3-amino-2-pyrazolin-5-one is suggested to proceed via a two-electron, two-proton reduction of the azo group.
In acidic media, the mechanism for some derivatives is proposed to involve the protonation of the molecule followed by the uptake of electrons and further protons to yield a reduced species. Conversely, in basic media, the mechanism may proceed through a different pathway, potentially involving the deprotonated form of the molecule. The exact nature of the electrode process—whether it is reversible, quasi-reversible, or irreversible—and the specific intermediates formed would need to be determined through dedicated electrochemical studies on this compound.
Viii. Photochemical Studies
Photolysis Reactions and Intermediate Characterization (e.g., Carbene, Ketene)
Information regarding the specific photolysis reactions of 4-Methyl-2-pyrazolin-5-one and the characterization of potential intermediates such as carbenes and ketenes could not be found in the performed searches.
Energy Partitioning in Photochemical Processes
No data or research findings were available concerning the energy partitioning in the photochemical processes of this compound.
Ix. Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Metal Chelates and Complexes
The synthesis of metal complexes with 4-methyl-2-pyrazolin-5-one derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. mdpi.comnih.gov The ligands are often derivatives such as Schiff bases or hydrazones, prepared through condensation reactions with amines or hydrazines, respectively. mdpi.comunicam.it Characterization of the resulting metal chelates involves a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-Visible spectroscopy, magnetic susceptibility measurements, and conductivity measurements to confirm the structure and nature of the complexes. mdpi.comnih.govresearchgate.net
Derivatives of this compound have been used to synthesize a broad spectrum of transition metal complexes. Studies have reported the successful preparation of complexes with ions such as Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.comresearchgate.netorientjchem.org Molybdenum(IV) and Zinc(II) complexes have also been a focus of research. unicam.it
The synthesis generally involves the reaction of a metal salt with the pyrazolone-based ligand in an appropriate molar ratio. revistabionatura.com For instance, cobalt(II) complexes have been synthesized with various 4-acyl derivatives of 1-phenyl-3-methyl-pyrazol-5-one, resulting in neutral bis-chelates. Similarly, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) have been formed using bidentate Schiff base ligands derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one. mdpi.comnih.gov The resulting complexes are often crystalline solids, stable at room temperature, and soluble in common organic solvents like DMF and DMSO. mdpi.com
| Metal Ion | Ligand Derivative | General Formula | Reference |
|---|---|---|---|
| Mn(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | [Mn(Ampp-Dh)₂(H₂O)₂]·H₂O | mdpi.com |
| Co(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | [Co(Ampp-Dh)₂(H₂O)₂] | mdpi.com |
| Ni(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | [Ni(Ampp-Dh)₂(H₂O)₂] | mdpi.com |
| Cu(II) | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | [Cu(Ampp-Dh)₂(H₂O)₂] | mdpi.com |
| Cr(III) | 4-formyloxime-3-methyl-1-(2',4'-dinitrophenyl)-2-pyrazoline-5-one | Not specified | orientjchem.org |
| Fe(III) | 4-formyloxime-3-methyl-1-(2',4'-dinitrophenyl)-2-pyrazoline-5-one | Not specified | orientjchem.org |
| Zn(II) | Pyrazolone-based hydrazones | [Zn(HL)₂(MeOH)₂] | nih.gov |
The versatility of this compound in coordination chemistry stems from the ease with which its structure can be modified to create ligands with different donor sets. The parent 4-acyl-5-pyrazolones typically act as bidentate O,O-chelating ligands, coordinating to metal ions through the oxygen atoms of the pyrazolone (B3327878) ring and the acyl group. unicam.itdepositolegale.it This coordination mode is common in complexes with various transition metals.
By introducing nitrogen-containing functional groups, such as through condensation with hydrazines or amines to form Schiff bases, the chelation behavior can be altered to create N,O-donor ligands. unicam.itdepositolegale.it In these cases, coordination occurs through a nitrogen atom (e.g., from an azomethine group) and an oxygen atom (typically the keto oxygen from the pyrazolone ring). mdpi.comnih.gov For example, phenylhydrazone derivatives of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one coordinate to Mn(II), Ni(II), Co(II), and Cu(II) ions through the azomethine nitrogen and the keto oxygen. mdpi.comnih.govresearchgate.net This ability to tailor the ligand structure allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
Structural Analysis of Metal Complexes (e.g., Octahedral Geometries, Polymeric Structures)
Structural analysis, often employing single-crystal X-ray diffraction, reveals the coordination geometries of these metal complexes. A frequently observed geometry for transition metal complexes with pyrazolone-based ligands is octahedral. mdpi.comnih.govorientjchem.org For instance, complexes of Mn(II), Ni(II), and Co(II) with phenylhydrazone derivatives adopt an octahedral geometry, with two bidentate Schiff base ligands and two water molecules completing the coordination sphere around the central metal ion. mdpi.com Similarly, complexes of oxovanadium(IV), chromium(III), iron(II), cobalt(II), and nickel(II) with 4-formyloxime-3-methyl-1-(2',4'-dinitrophenyl)-2-pyrazoline-5-one have also been suggested to have octahedral structures. orientjchem.org The deviation from ideal octahedral geometry is sometimes noted, as in the case of some cobalt(II) complexes described as having a pseudo-octahedral environment. ub.edu
In addition to mononuclear structures, polymeric structures can also be formed. Certain zinc(II) complexes have been found to exist as one-dimensional coordination polymers. unicam.it Polymeric structures can also arise from intermolecular hydrogen bonding, as observed in some sodium complexes of pyrazolone ligands where N–H–N bonds link adjacent units. nih.gov
Impact of Complexation on Biological Activity
The formation of metal complexes with this compound derivatives often has a significant impact on their biological activity. Chelation can enhance the pharmacological properties of the parent ligand, leading to increased antimicrobial, antioxidant, or antitumor activities. mdpi.comnih.gov
Studies have shown that the metal complexes can exhibit greater biological potency than the free ligands. nih.gov For example, various synthesized metal chelates have been screened for their biological activities against microorganisms. orientjchem.org Manganese complexes derived from 4-acyl pyrazolone have been investigated for their DNA- and protein-binding capacities and have demonstrated antitumor activity. nih.gov The increased activity is often attributed to the theory of chelation, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilic nature of the complex, and facilitates its transport across the cell membrane of microorganisms.
Ligand Field Parameter Calculations
Ligand field parameters are calculated from the electronic spectra (UV-Vis) of the transition metal complexes to provide insight into their electronic structure and bonding. These calculations are particularly useful for confirming the coordination geometry, which is often octahedral for these types of complexes. orientjchem.org
For complexes of Cr(III), Fe(II), Co(II), and Ni(II) with derivatives of this compound, ligand field parameters have been calculated to support the proposed octahedral structures. orientjchem.org These parameters, derived from the d-d electronic transitions observed in the visible spectra, help in understanding the interaction between the metal d-orbitals and the ligand donor atoms. For example, the magnetic moments and ligand field parameters for certain chromium(III) complexes suggest an octahedral geometry around the chromium ion. jocpr.com
| Complex | Magnetic Moment (µeff, B.M.) | d-d Transition Bands (λmax, nm) | Assigned Transitions | Reference |
|---|---|---|---|---|
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | 5.67 | 451 | ⁶A₁g→⁴A₁g | mdpi.com |
| Co(Ampp-Dh)₂(H₂O)₂ | 4.47 | 414, 493 | ⁴T₂g→⁴T₁g, ⁴A₂g→⁴T₁g | mdpi.com |
| Ni(Ampp-Dh)₂(H₂O)₂ | 2.92 | 436 | ³A₂g→³T₁g(F) | mdpi.com |
| Cu(Ampp-Dh)₂(H₂O)₂ | 1.97 | 467, 598 | Not specified | mdpi.com |
X. Applications in Materials Science and Industrial Processes
Dyes and Pigments Industry Applications
Pyrazolone (B3327878) derivatives are significant intermediates in the colorant industry, valued for their ability to form the basis of various high-performance dyes. wikipedia.orgprimachemicals.com They are integral components in a subclass of azo dyes, often referred to as azopyrazolones, which are produced on a multi-ton scale annually. wikipedia.org The versatility of the pyrazolone structure allows for the synthesis of a broad spectrum of colors with high strength and brightness, making them suitable for dyeing textiles, plastics, and coatings. primachemicals.com The specific hue and properties of the resulting dye can be finely tuned by altering the substitution pattern on the pyrazolone ring. primachemicals.com Research has demonstrated the use of derivatives like 4-hydroxymethyl-2-pyrazolin-5-one in preparing new azodisperse dyes for coloring synthetic fibers such as polyester. researchgate.net
Historically, pyrazolone derivatives have been cornerstones in the field of color photography, where they function as magenta color couplers. wikipedia.org In the chromogenic development process, an exposed silver halide photographic material is treated with a color developer. The oxidation product of the developer reacts with a coupler molecule to form a dye, creating the final color image. mdpi.comnih.gov
Pyrazolones, particularly 3-acylamino- and 3-anilinopyrazolone types, have been predominantly used to form the magenta image layer in photographic films and papers. nih.gov During development, a substituent at the 4-position of the pyrazolone ring is replaced, leading to the formation of a stable azomethine dye responsible for the magenta color. nih.gov While newer heterocyclic systems like pyrazolotriazoles have been introduced, pyrazolone-based couplers remain in use, especially in color negative films. nih.gov
The strong and specific light-absorbing properties of pyrazolone-based dyes make them inherently suitable for use as filter dyes. These dyes function by selectively absorbing certain wavelengths of light while transmitting others. Heterocyclic azo disperse dyes derived from pyrazolones, known for their bright dyeing characteristics and strong tinctorial strength, are examples of compounds that can be used in applications requiring selective light filtration. researchgate.net
Furthermore, the pyrazole (B372694) moiety itself is recognized as an electron-withdrawing group. researchgate.net This characteristic has led to the investigation of pyrazole and pyrazolone derivatives as electron acceptor materials in advanced applications like organic solar cells. researchgate.net Donor-acceptor substituted pyrazole derivatives have been synthesized for this purpose, where the regioselectivity of the synthesis can be controlled to optimize the electronic properties of the molecule. ibm.com Multifunctional pyrazole derivatives have been specifically designed and synthesized to act as efficient acceptors in dye-sensitized solar cells (DSSCs). researchgate.net
A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. While many organic molecules, such as phenothiazines, are well-known photosensitizers, the specific application of 4-methyl-2-pyrazolin-5-one in this role is not extensively documented in available research. nih.gov However, pyrazolone derivatives are known to exhibit photochromism, the reversible transformation between two forms by the absorption of electromagnetic radiation. wikipedia.org This property indicates an interaction with light that could be harnessed in photosensitization applications, though further research is required to establish their efficacy and mechanisms as photosensitizers for specific substrates.
Metal Extraction and Sequestering Agents
The coordination chemistry of this compound and its derivatives allows them to act as effective ligands for metal ions. This property is exploited in the field of hydrometallurgy for the liquid-liquid extraction and separation of metals. nih.gov Specifically, 4-acyl derivatives of pyrazolones are highly effective extractants for f-block elements, including lanthanides and actinides like thorium(IV) and uranium(VI). biosynth.com
These pyrazolone-based ligands form stable, neutral complexes with metal ions in acidic solutions, facilitating their transfer from an aqueous phase to an organic solvent. biosynth.com The efficiency of this extraction can be remarkably high. For example, a pyrazoloquinazolinone derivative demonstrated a 92% extraction efficiency for U(VI) from an aqueous solution under optimized conditions. researchgate.net The bidentate nature of these ligands, coordinating to metal ions through atoms like the azomethine nitrogen and keto oxygen, is key to forming these stable complexes. mdpi.com
| Parameter | Optimal Condition | Result |
| Extractant | 0.08 M MPHPQ in Chloroform | 92% U(VI) Extraction |
| Aqueous Phase pH | 4.0 | - |
| Phase Ratio (O/A) | 1/1 | - |
| Contact Time | 15 minutes | - |
| Stripping Agent | 1M HNO₃ | 90% Stripping Efficiency |
| Data derived from a study on U(VI) extraction using a pyrazoloquinazolinone derivative (MPHPQ). researchgate.net |
Reagents in Analytical Chemistry
Derivatives of pyrazolone serve as valuable reagents in analytical chemistry. Their ability to form stable, colored complexes with various metal ions makes them useful as colorimetric reagents. ibm.com For instance, sulfonated pyrazolone derivatives are employed in the spectrophotometric determination of metal ions in complex samples, where the formation of a colored complex allows for precise quantitative measurement. ibm.com
A significant application of pyrazolone derivatives in analytical chemistry is in the precolumn derivatization of carbohydrates for high-performance liquid chromatography (HPLC) analysis. researchgate.net Monosaccharides often lack a chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) attaches a UV-active tag to the sugar molecule, greatly enhancing detection sensitivity. researchgate.net
The process involves reacting the reducing end of a carbohydrate with the PMP reagent under mild alkaline conditions. researchgate.net This reaction quantitatively converts the sugar into a stable, labeled derivative that can be readily separated by reverse-phase HPLC and detected. researchgate.netresearchgate.net This method has been successfully applied to determine the monosaccharide composition of natural polysaccharides. researchgate.net A derivative, 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP), has also been synthesized for this purpose, offering good stability and allowing for the separation and detection of a wide range of monosaccharides by HPLC coupled with mass spectrometry (ESI-MS). researchgate.net
Table of Monosaccharides Analyzed Using PPMP Derivatization
| Monosaccharide |
|---|
| Galactosamine |
| Glucosamine |
| Galacturonic acid |
| Glucuronic acid |
| Galactose |
| Glucose |
| N-acetylgalactosamine |
| N-acetylglucosamine |
| Xylose |
| Arabinose |
| Mannose |
| Fucose |
| Rhamnose |
A list of monosaccharides successfully separated and detected using the PPMP pre-column derivatization method. researchgate.net
Industrial Intermediates in Pharmaceutical Synthesis
This compound is a heterocyclic compound recognized for its utility as a versatile industrial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical research and development. Its chemical structure, featuring a pyrazolone ring, serves as a valuable scaffold for the creation of diverse derivatives with a wide spectrum of biological activities.
The significance of this compound in pharmaceutical synthesis lies in the reactivity of its pyrazolone ring, which allows for various chemical modifications. This adaptability makes it a key building block for synthesizing novel compounds that are then evaluated for potential therapeutic applications. Research has demonstrated its role in the development of derivatives with promising analgesic, anti-inflammatory, antimicrobial, and antioxidant properties.
While the compound is a staple in synthetic organic chemistry for creating new potential drug candidates, its direct application as an industrial-scale intermediate for the manufacture of specific, widely marketed pharmaceuticals is not extensively detailed in publicly available scientific literature. The focus of research has been more on the synthesis and biological screening of new derivatives rather than on its established role in the production of existing commercial drugs.
Detailed Research Findings
Numerous studies have highlighted the importance of the pyrazolinone ring system, for which this compound is a parent structure, in medicinal chemistry. The pyrazolone nucleus is a prominent feature in many bioactive molecules and has garnered significant attention for its broad range of pharmacological effects. rjptonline.org
Research efforts have been directed towards synthesizing substituted this compound derivatives to explore and enhance their therapeutic potential. For instance, a series of substituted 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones have been synthesized and evaluated for their biological activity. In these studies, some of the newly synthesized compounds exhibited significant analgesic activity when compared to standard drugs like Diclofenac. rjptonline.org This underscores the value of this compound as a foundational molecule for discovering new analgesic agents.
Furthermore, the pyrazolone scaffold is a key component in compounds investigated for anti-inflammatory, anticancer, antiviral, and antimicrobial activities. rjptonline.org The ability to readily modify the this compound structure allows chemists to systematically alter the compound's properties to optimize its biological effects and develop new therapeutic leads.
The following table summarizes the types of pharmaceutical derivatives that have been synthesized using a pyrazolone core, indicating the potential therapeutic applications being explored.
Table 1: Examples of Pyrazolone Derivatives in Pharmaceutical Research
| Derivative Class | Synthetic Approach from Pyrazolone Core | Potential Therapeutic Application |
|---|---|---|
| 4-{1-aza-2-[(aryl) amino)]}-3-methyl-2-pyrazolin-5-ones | Michael addition reaction | Analgesic, Antimicrobial rjptonline.org |
| 4-(2-aryl-5-substituted oxazol-4-yl)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-ones | Cyclization of 4-(aroyloxyalkanoyl) derivatives | Analgesic sigmaaldrich.com |
| Pyrazole-4-ylidenemethylurea structures | Reaction of 4-formyl-2-pyrazoline-5-ones with urea | Cytotoxic (Anticancer) chemimpex.com |
Xi. Future Research Directions and Perspectives
Emerging Synthetic Methodologies
While traditional methods for the synthesis of pyrazolinones are well-established, emerging methodologies are focusing on improving efficiency, selectivity, and sustainability. One promising area is the use of unconventional energy sources to drive reactions.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields for pyrazolone (B3327878) derivatives. mdpi.comdergipark.org.tr This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer side products. nih.gov Future research will likely focus on optimizing microwave parameters for the synthesis of 4-methyl-2-pyrazolin-5-one and its derivatives, as well as expanding the scope of microwave-assisted reactions to include more complex molecular architectures. nih.govrsc.org
Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote chemical reactions. nih.govnih.gov This method can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, a phenomenon known as acoustic cavitation. nih.gov Ultrasound has been successfully employed for the synthesis of various pyrazoline derivatives, often under milder conditions and in shorter reaction times compared to conventional heating. jmchemsci.comrsc.orgresearchgate.net Further exploration of sonochemistry in the synthesis of this compound could lead to even more efficient and environmentally friendly protocols.
Catalyst-free synthesis represents a significant step towards sustainable chemistry by eliminating the need for, often expensive and toxic, catalysts. nih.gov Recent studies have demonstrated the feasibility of catalyst-free pathways for the synthesis of certain pyrazoline derivatives, relying on the inherent reactivity of the starting materials under specific reaction conditions. nih.gov Future work in this area will likely focus on expanding the scope of catalyst-free reactions for the synthesis of a broader range of pyrazolinone structures.
The following table summarizes some emerging synthetic methodologies for pyrazolinone derivatives:
| Methodology | Energy Source | Key Advantages | Potential Research Directions |
| Microwave-Assisted Synthesis | Microwaves | Reduced reaction times, improved yields, cleaner reactions. mdpi.comdergipark.org.tr | Optimization for this compound, synthesis of complex derivatives. nih.govrsc.org |
| Ultrasound-Assisted Synthesis | High-frequency sound waves | Enhanced reaction rates, milder conditions, shorter reaction times. nih.govjmchemsci.comrsc.org | Broader application to pyrazolinone synthesis, combination with other green techniques. |
| Catalyst-Free Synthesis | Thermal | Elimination of catalysts, reduced cost and toxicity, simplified purification. nih.gov | Expanding the scope to a wider range of pyrazolinone derivatives. nih.gov |
Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic routes and the prediction of product outcomes. Future research in this area will likely involve a combination of experimental and computational approaches.
Kinetic studies can provide valuable insights into the rate-determining steps of a reaction and the influence of various parameters such as temperature, concentration, and catalyst loading. researchgate.net Detailed kinetic analysis of the formation of this compound can help in optimizing reaction conditions to maximize yield and minimize reaction time.
Computational studies , particularly using Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. nih.gov Such studies can provide a detailed picture of the reaction pathway, complementing experimental findings. A significant area of interest is the study of tautomerism in pyrazolinones, where computational methods can predict the relative stabilities of different tautomeric forms in various environments. rsc.orgmdpi.comresearchgate.net
The mechanism of pyrazoline formation from the reaction of hydrazines with α,β-unsaturated ketones is thought to involve the initial formation of a hydrazone intermediate, followed by cyclization. rsc.orgnih.gov Advanced mechanistic studies could focus on elucidating the finer details of this process for this compound, including the role of catalysts and the influence of substituents on the reaction pathway. Furthermore, understanding the mechanism of metal-mediated N-N bond formation in diazatitanacycles to form pyrazoles can provide novel synthetic strategies. rsc.orgnih.gov
Novel Therapeutic Target Identification
Derivatives of this compound have shown a wide range of biological activities, and future research will continue to explore their potential as therapeutic agents by identifying and validating novel molecular targets.
One area of growing interest is the development of pyrazoline derivatives as enzyme inhibitors . researchgate.net For example, pyrazoline-containing compounds have been investigated as inhibitors of enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov Future work could involve screening libraries of this compound derivatives against a panel of clinically relevant enzymes to identify new lead compounds for drug discovery.
Another promising avenue is the targeting of protein-protein interactions . For instance, pyrazoline-based compounds have been identified as antagonists of the Receptor for Advanced Glycation End-products (RAGE), which is implicated in inflammatory and age-related diseases. nih.govresearchgate.net The development of potent and selective RAGE inhibitors based on the this compound scaffold could offer new therapeutic strategies for these conditions.
The following table highlights some potential therapeutic targets for pyrazolinone derivatives:
| Therapeutic Target | Biological Role | Potential Therapeutic Application |
| Enzymes (e.g., DapE) | Essential for bacterial cell wall synthesis. nih.gov | Antibacterial agents. |
| Receptor for Advanced Glycation End-products (RAGE) | Involved in inflammation and age-related diseases. nih.govresearchgate.net | Anti-inflammatory and anti-aging therapies. |
Exploration of New Material Applications
The unique chemical structure of this compound makes it a versatile building block for the development of new materials with tailored properties.
In the field of coordination chemistry , this compound and its derivatives can act as ligands, forming complexes with a variety of metal ions. These metal complexes are being investigated for their potential applications in catalysis and materials science. mdpi.comresearchgate.net Future research could focus on the synthesis and characterization of novel metal complexes of this compound with interesting magnetic, optical, or catalytic properties.
Pyrazoline derivatives have also shown promise as corrosion inhibitors for metals. nih.gov Their ability to adsorb onto metal surfaces and form a protective layer can significantly reduce the rate of corrosion. Further studies could explore the structure-activity relationships of this compound derivatives as corrosion inhibitors for different metals and in various corrosive environments.
The incorporation of the this compound moiety into polymers could lead to materials with novel properties. For example, pyrazolone-containing polymers may exhibit interesting thermal, optical, or mechanical properties. The development of such polymers could open up new applications in areas such as electronics, coatings, and biomedical devices.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazolinone derivatives to minimize the environmental impact of chemical processes. nih.gov
The use of environmentally benign solvents , such as water or ionic liquids, is a key aspect of green chemistry. thieme-connect.com Water is an ideal solvent due to its low cost, non-toxicity, and non-flammability. Several syntheses of pyrazole (B372694) derivatives have been successfully carried out in aqueous media. acs.orgIonic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, making them attractive alternatives to volatile organic solvents. ias.ac.innih.govresearchgate.netjsynthchem.comnih.gov They can act as both solvents and catalysts, and their properties can be tuned by varying the cation and anion.
Multicomponent reactions (MCRs) offer a green and efficient approach to the synthesis of complex molecules from simple starting materials in a single step. acs.org MCRs are atom-economical and can significantly reduce the number of synthetic steps, leading to less waste and lower energy consumption. The development of new MCRs for the synthesis of this compound derivatives is an active area of research.
The following table summarizes some green chemistry approaches in pyrazolinone synthesis:
| Green Chemistry Approach | Description | Key Advantages |
| Use of Green Solvents | Employing water or ionic liquids as reaction media. thieme-connect.com | Reduced use of volatile organic compounds, lower toxicity, potential for catalyst/solvent recycling. acs.orgias.ac.innih.govresearchgate.netjsynthchem.comnih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. acs.org | High atom economy, reduced number of steps, less waste generation. |
Q & A
Basic Research Questions
Q. What are the conventional and non-conventional synthetic methodologies for 4-Methyl-2-pyrazolin-5-one, and how do reaction conditions influence yield?
- Methodology : Conventional synthesis often involves cyclocondensation of β-keto esters with hydrazines under acidic conditions. Non-conventional methods (e.g., microwave-assisted synthesis) can reduce reaction time and improve regioselectivity. For example, cyclization using phosphoryl chloride (POCl₃) at 120°C achieves higher purity by minimizing side reactions . Solvent choice (e.g., ethanol vs. DMF) also impacts reaction kinetics and product stability .
Q. How can spectroscopic techniques (e.g., IR, NMR) distinguish this compound from its structural analogs?
- Methodology :
- IR : The carbonyl stretch (C=O) of the pyrazolinone ring appears at ~1650–1700 cm⁻¹, while the N–H stretch (if present) is observed near 3200 cm⁻¹.
- ¹H NMR : The methyl group at position 4 resonates at δ 2.1–2.3 ppm, and the pyrazoline ring protons show splitting patterns dependent on substitution .
- ¹³C NMR : The carbonyl carbon typically appears at δ 170–175 ppm, with ring carbons between δ 100–150 ppm .
Q. What biological activities are associated with this compound derivatives, and how are these assays designed?
- Methodology : Pyrazolin-5-one derivatives exhibit anti-inflammatory and antimicrobial activities. In vitro assays include:
- Anti-inflammatory : COX-2 inhibition assays using human recombinant enzymes and IL-6/IL-1β ELISA kits.
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do substituent effects (e.g., electron-withdrawing groups) influence the radical scavenging activity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal spin delocalization in radical intermediates. Electron-withdrawing groups (e.g., –NO₂) stabilize radicals via resonance, enhancing antioxidant capacity. Experimental validation involves ESR spectroscopy to detect hyperfine coupling constants, corroborating computational predictions .
Q. What mechanistic pathways explain the formation of spirocyclic derivatives from this compound and active methylene compounds?
- Methodology : Michael addition of active methylene reagents (e.g., malononitrile) to the α,β-unsaturated carbonyl system of this compound forms spirocyclobutene intermediates. Cyclization is driven by intramolecular nucleophilic attack, with regioselectivity controlled by steric and electronic factors. Reaction progress is monitored via TLC and LC-MS .
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across cell lines) be systematically analyzed?
- Methodology : Apply qualitative research principles:
- Triangulation : Cross-validate results using orthogonal assays (e.g., MTT cytotoxicity vs. apoptosis markers).
- Dose-response curves : Use nonlinear regression to identify outliers and assess statistical significance (p < 0.05).
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., cell line heterogeneity) .
Q. What computational tools are optimal for predicting the redox potentials of this compound derivatives in aqueous solutions?
- Methodology : The Self-Consistent Isodensity Polarized Continuum Model (SCI-PCM) combined with DFT accurately predicts one-electron reduction potentials. Key parameters include solvation energy and frontier molecular orbital (HOMO/LUMO) energies. Validation against experimental cyclic voltammetry data ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
